Cas no 71125-47-8 (5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine)

5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine structure
71125-47-8 structure
Product Name:5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Numero CAS:71125-47-8
MF:C8H14N4S
MW:198.288559436798
CID:1071305
PubChem ID:3237818
Update Time:2025-04-20

5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine, 5-(2-methylphenyl)-
    • 2-amino-5-(2-methylphenyl)-(1,3,4)-thiadiazole
    • 2-amino-5-(2-methylphenyl)-1,3,4-thiadiazole
    • 2-amino-5-(2-methyl-phenyl)-1,3,4-thiadiazole
    • 2-amino-5-(o-tolyl)-1,3,4-thiadiazole
    • 2-amino-5-o-tolyl-1,3,4-thiadiazole
    • 5-(2-methyl-piperidin-1-yl)-[1,3,4]thiadiazol-2-ylamine
    • 5-o-tolyl-[1,3,4]thiadiazol-2-ylamine
    • AC1LBY0X
    • IFLab1_005622
    • Oprea1_359964
    • STOCK2S-39754
    • ZINC00368
    • 71125-47-8
    • SMR000031381
    • CCG-200100
    • AKOS002114284
    • cid_3237818
    • 5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine
    • CHEMBL1392220
    • MLS000095833
    • [5-(2-methylpiperidino)-1,3,4-thiadiazol-2-yl]amine
    • HMS2455A18
    • BDBM68485
    • ALBB-020329
    • 1,3,4-thiadiazol-2-amine, 5-(2-methyl-1-piperidinyl)-
    • MDL: MFCD08273634
    • Inchi: 1S/C8H14N4S/c1-6-4-2-3-5-12(6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10)
    • Chiave InChI: SUEKEBZZJTVYHM-UHFFFAOYSA-N
    • Sorrisi: S1C(N)=NN=C1N1CCCCC1C

Proprietà calcolate

  • Massa esatta: 198.09391764g/mol
  • Massa monoisotopica: 198.09391764g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 83.3Ų
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD